molecular formula C20H16BrNO5S B2776806 Methyl 2-(4-{[(3-bromophenyl)sulfonyl]amino}phenoxy)benzenecarboxylate CAS No. 866020-32-8

Methyl 2-(4-{[(3-bromophenyl)sulfonyl]amino}phenoxy)benzenecarboxylate

Cat. No.: B2776806
CAS No.: 866020-32-8
M. Wt: 462.31
InChI Key: TZCGERPABPSYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-{[(3-bromophenyl)sulfonyl]amino}phenoxy)benzenecarboxylate is a sulfonamide-containing aromatic ester characterized by a central benzene ring substituted with a phenoxy group linked to a second aromatic ring bearing a 3-bromophenylsulfonamide moiety. This compound is structurally analogous to pharmacologically active sulfonamides, which often exhibit antitumor, antimicrobial, or anti-inflammatory properties . However, its specific biological activity remains underexplored in the literature.

Properties

IUPAC Name

methyl 2-[4-[(3-bromophenyl)sulfonylamino]phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO5S/c1-26-20(23)18-7-2-3-8-19(18)27-16-11-9-15(10-12-16)22-28(24,25)17-6-4-5-14(21)13-17/h2-13,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCGERPABPSYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-{[(3-bromophenyl)sulfonyl]amino}phenoxy)benzenecarboxylate typically involves multiple steps:

  • Formation of the Sulfonamide Linkage: : This step involves the reaction of 3-bromophenylamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

  • Esterification: : The carboxylic acid group of 2-(4-hydroxyphenoxy)benzoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.

  • Coupling Reaction: : The final step involves the coupling of the sulfonamide intermediate with the methyl ester derivative. This is typically achieved through a nucleophilic aromatic substitution reaction, facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent concentrations) is crucial in industrial settings to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the sulfonamide linkage or the ester group, potentially converting them into amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, Methyl 2-(4-{[(3-bromophenyl)sulfonyl]amino}phenoxy)benzenecarboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new organic compounds.

Biology

The compound’s sulfonamide linkage is of particular interest in biological research due to its potential interactions with biological macromolecules. It can be used to study enzyme inhibition and protein-ligand interactions, contributing to the understanding of biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of the sulfonamide group suggests possible applications in the development of drugs targeting specific enzymes or receptors, particularly in the treatment of diseases where sulfonamide-based drugs have shown efficacy.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 2-(4-{[(3-bromophenyl)sulfonyl]amino}phenoxy)benzenecarboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The brominated phenyl ring may also participate in π-π interactions with aromatic residues, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on sulfonamide substitution patterns, bromophenyl positioning, and ester/amide functionalities. Below is a detailed comparison with key derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Functional Groups Reported Activity Reference
Methyl 2-(4-{[(3-bromophenyl)sulfonyl]amino}phenoxy)benzenecarboxylate 3-Bromophenylsulfonamide, methyl ester Sulfonamide, ester, phenoxy linkage Not reported N/A
4-[(4-Bromophenyl)sulfonyl]benzoic acid 4-Bromophenylsulfonyl, carboxylic acid Sulfonyl, carboxylic acid Precursor for cytotoxic agents
2-{4-[(4-Bromophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid 4-Bromophenylsulfonyl, benzamide Amide, carboxylic acid Intermediate in oxazolone synthesis
4-Benzyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one 4-Bromophenylsulfonyl, oxazolone Oxazolone, sulfonyl Cytotoxic (IC₅₀: 12–45 μM)

Key Findings from Comparative Analysis

Substitution Position of Bromine :

  • The 3-bromophenylsulfonamide group in the target compound contrasts with the 4-bromophenylsulfonyl analogs (e.g., compounds in Table 1). Meta-substitution (3-bromo) may sterically hinder interactions with biological targets compared to para-substitution (4-bromo), which often enhances planarity and binding affinity .

Functional Group Impact: The methyl ester in the target compound likely improves membrane permeability compared to carboxylic acid derivatives (e.g., 4-[(4-bromophenyl)sulfonyl]benzoic acid). The absence of an oxazolone ring (as in compound 4, Table 1) eliminates the electrophilic carbonyl critical for covalent binding to cellular targets, suggesting divergent mechanisms of action.

Biological Activity :

  • Compounds with 4-bromophenylsulfonyl groups (e.g., oxazolone derivatives) demonstrate cytotoxicity against cancer cell lines (IC₅₀: 12–45 μM) . The target compound’s 3-bromo substitution and ester group may alter potency or selectivity, though experimental data are lacking.

Synthetic Pathways: The target compound’s synthesis likely involves nucleophilic aromatic substitution (phenoxy linkage formation) and sulfonamide coupling, differing from the oxazolone derivatives’ cyclodehydration steps .

Biological Activity

Methyl 2-(4-{[(3-bromophenyl)sulfonyl]amino}phenoxy)benzenecarboxylate is a complex organic compound notable for its diverse biological activities. This article delves into its structure, synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C20H16BrNO5SC_{20}H_{16}BrNO_5S and a molecular weight of approximately 462.31 g/mol. Its structure features a sulfonamide group linked to a phenolic moiety, which is characteristic of compounds with significant biological activity. The presence of the bromine atom on the phenyl ring enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of sulfonamide bonds and esterification processes. The general synthetic pathway can be summarized as follows:

  • Formation of Sulfonamide : Reaction of 3-bromophenylamine with a sulfonyl chloride.
  • Esterification : Reaction with methyl 2-hydroxybenzoate to form the final product.
  • Purification : Recrystallization from suitable solvents.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.
  • Anti-inflammatory Properties : The sulfonamide group is associated with anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation.

Table 1: Biological Activities of Related Compounds

Compound NameStructureBiological ActivityReference
SulfanilamideSulfanilamide StructureAntibiotic
Benzene SulfonamideBenzene Sulfonamide StructureAntimicrobial
N-(4-bromophenyl) SulfonamideN-(4-bromophenyl) Sulfonamide StructureAnticancer

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit certain enzymes involved in bacterial metabolism or inflammatory pathways.
  • Receptor Interaction : The compound may interact with specific receptors in the body, modulating signaling pathways related to inflammation and cell growth.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria, highlighting the importance of substituents like bromine in enhancing activity.
    • Findings : Compounds with brominated phenyl groups showed increased potency against resistant strains.
  • Anti-inflammatory Research : Investigations into the anti-inflammatory properties revealed that certain derivatives could significantly reduce inflammation markers in vitro.
    • Findings : The compounds inhibited cytokine production in macrophages, suggesting potential therapeutic applications in treating chronic inflammatory conditions.
  • Anticancer Trials : Preclinical trials indicated that modifications to the sulfonamide structure could lead to enhanced cytotoxicity against cancer cell lines.
    • Findings : Specific analogs demonstrated IC50 values in the low micromolar range against breast cancer cells.

Q & A

Q. What are the key methodological considerations for synthesizing Methyl 2-(4-{[(3-bromophenyl)sulfonyl]amino}phenoxy)benzenecarboxylate?

The synthesis typically involves sequential sulfonylation and coupling reactions. Key steps include:

  • Sulfonylation : Reacting 3-bromobenzenesulfonyl chloride with 4-aminophenol under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .
  • Ester Coupling : Using trichlorotriazine or similar coupling agents to link the phenoxy group to the methyl benzoate core under controlled temperatures (e.g., 80°C in DMF) .
  • Purification : Column chromatography with ethyl acetate/petroleum ether gradients (10:1–20:1) to isolate the product .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

  • NMR Spectroscopy : Confirm regiochemistry of the sulfonamide and phenoxy groups (e.g., ¹H NMR for aromatic protons and ¹³C NMR for carbonyl signals) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve byproducts from incomplete sulfonylation .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching bromine .

Q. How can researchers optimize solubility for in vitro assays?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for stock solutions and aqueous-organic mixtures (e.g., DMSO/PBS) for biological assays .
  • Surfactant Use : Add 0.1% Tween-80 to aqueous buffers to enhance solubility without destabilizing the compound .

Q. What preliminary assays are recommended to explore bioactivity?

  • Enzyme Inhibition : Screen against sulfotransferases or kinases using fluorogenic substrates (e.g., ATPase activity assays) .
  • Cell Viability : Test cytotoxicity in cancer cell lines (e.g., MTT assay) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring or modify the sulfonamide moiety to assess impact on bioactivity .
  • Bioisosteric Replacement : Replace the methyl ester with a carboxylic acid or amide to study pharmacokinetic effects .
  • Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical binding motifs .

Q. How should researchers address contradictory yield data in sulfonylation reactions?

  • Variable Control : Optimize reaction stoichiometry (e.g., 1.2 equiv sulfonyl chloride) and monitor pH (7–9) to minimize side reactions .
  • Temperature Effects : Compare yields at 0°C (slow addition) vs. room temperature to balance reactivity and selectivity .

Q. What computational tools are suitable for predicting metabolic stability?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate hepatic clearance and cytochrome P450 interactions .
  • Degradation Pathways : Simulate acidic/basic hydrolysis (e.g., pH 1–13) using Gaussian or ORCA to identify labile bonds (e.g., ester or sulfonamide groups) .

Q. How can degradation products be characterized under accelerated stability conditions?

  • Forced Degradation : Expose the compound to UV light (ICH Q1B guidelines) or 40°C/75% RH for 4 weeks .
  • LC-MS/MS Analysis : Identify hydrolysis products (e.g., free carboxylic acid) and oxidative byproducts (e.g., sulfonic acid derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.